molecular formula C6H9N3O3S B131782 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 140174-48-7

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B131782
CAS No.: 140174-48-7
M. Wt: 203.22 g/mol
InChI Key: BBTZETLXNQDZKF-UHFFFAOYSA-N
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Description

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structural features, which include a formyl group, a dimethylamino group, and a sulfonamide group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylsulfamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Biological Activity

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, drawing on diverse sources for a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H9_9N3_3O3_3S, with a molecular weight of 203.2 g/mol. The compound features an imidazole ring, a sulfonamide group, and an aldehyde functional group (formyl), which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6_6H9_9N3_3O3_3S
Molecular Weight203.2 g/mol
CAS Number140174-48-7
Purity≥98%

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity, which is crucial in various biological pathways. The sulfonamide group may interact with specific sulfonamide-binding proteins, further influencing its biological effects.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce pro-inflammatory mediators and inhibit pathways such as NF-kB activation, which is pivotal in inflammation .

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that imidazole compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis.
  • Evaluation of Anticancer Activity : In vitro studies showed that specific imidazole derivatives could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects due to structural similarities .
  • Anti-inflammatory Research : Research focused on the inhibition of NF-kB revealed that certain imidazole derivatives significantly reduced inflammatory responses in macrophage models, indicating potential therapeutic roles for compounds like this compound in inflammatory diseases .

Properties

IUPAC Name

4-formyl-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZETLXNQDZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439237
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140174-48-7
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140174-48-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

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